molecular formula C11H9BrN2O2 B442410 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 387344-96-9

4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No.: B442410
CAS No.: 387344-96-9
M. Wt: 281.1g/mol
InChI Key: XEVVSARAJARMBB-UHFFFAOYSA-N
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Description

4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid is a chemical compound with the molecular formula C11H9BrN2O2 and a molecular weight of 281.11 g/mol . This compound is characterized by the presence of a bromo-substituted pyrazole ring attached to a benzoic acid moiety. It is primarily used in research settings, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid involves a multi-step process :

    Formation of 4-bromo-1H-pyrazole: This step involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole.

    Coupling Reaction: The 4-bromo-1H-pyrazole is then coupled with benzoic acid using a palladium-catalyzed reaction to form the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products will vary depending on the nucleophile used.

    Coupling Reactions: The products are typically more complex aromatic compounds with extended conjugation.

Scientific Research Applications

4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid has several applications in scientific research :

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in designing molecules with biological activity.

    Biological Research: It can be used as a ligand in biochemical assays to study protein-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid
  • 4-[(4-Fluoro-1H-pyrazol-1-yl)methyl]benzoic acid
  • 4-[(4-Methyl-1H-pyrazol-1-yl)methyl]benzoic acid

Uniqueness

4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid is unique due to the presence of the bromo group, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its chloro, fluoro, and methyl analogs .

Properties

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-10-5-13-14(7-10)6-8-1-3-9(4-2-8)11(15)16/h1-5,7H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVVSARAJARMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342898
Record name 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387344-96-9
Record name 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 387344-96-9
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